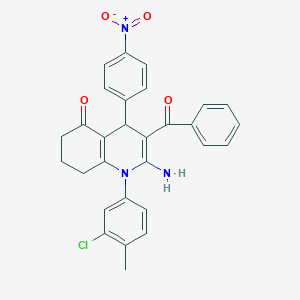
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in various scientific applications. The purpose of
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial strains. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported through various methods. One of the commonly used methods is the condensation reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at a temperature of 120°C for several hours to yield the desired product. Another method involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of p-toluenesulfonic acid and acetic anhydride. The reaction is carried out at a temperature of 80°C for several hours to yield the desired product.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacterial strains.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C29H24ClN3O4 |
Peso molecular |
514 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24ClN3O4/c1-17-10-13-21(16-22(17)30)32-23-8-5-9-24(34)26(23)25(18-11-14-20(15-12-18)33(36)37)27(29(32)31)28(35)19-6-3-2-4-7-19/h2-4,6-7,10-16,25H,5,8-9,31H2,1H3 |
Clave InChI |
PZBLTVSFXUYXFK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)







